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Compound of Interest

Compound Name: GPR55 agonist 3

Cat. No.: B12367720

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "GPR55 agonist 3" is not a standardized scientific nomenclature. This
guide provides a comprehensive overview of the structure-activity relationships (SAR) for
several major classes of GPR55 agonists. It includes data for a commercially available
compound designated as "GPR55 agonist 3 (Compound 26)" within the broader context of
GPR55 agonist development.

Introduction to GPR55

G protein-coupled receptor 55 (GPR55) is a class A GPCR that has garnered significant
attention as a potential therapeutic target for a range of conditions, including inflammatory pain,
neuropathic pain, cancer, and metabolic disorders.[1][2] Despite low sequence homology to the
classical cannabinoid receptors CB1 and CB2, GPRS55 is activated by certain cannabinoid
ligands, leading to its classification as a putative cannabinoid receptor.[1][3] The endogenous
ligand for GPR55 is widely considered to be L-a-lysophosphatidylinositol (LPI).[4]

GPR55 activation triggers signaling cascades distinct from CB1 and CB2 receptors. It primarily
couples to Gaq and Gal2/13 proteins, leading to the activation of phospholipase C (PLC) and
RhoA kinase (ROCK), respectively. These pathways culminate in the release of intracellular
calcium ([Ca2+]i), phosphorylation of extracellular signal-regulated kinase (ERK), and
activation of transcription factors such as NFAT (nuclear factor of activated T-cells), NF-kB, and
CREB. This complex pharmacology necessitates the development of potent and selective
agonists to accurately probe GPR55 function. This guide provides a detailed overview of the
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SAR of key GPR55 agonist scaffolds, experimental protocols for their characterization, and a
summary of the receptor's signaling pathways.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events primarily through Gq and G12/13
pathways. The diagram below illustrates the key signaling components.
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Caption: GPR55 Signaling Cascade
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Structure-Activity Relationships of GPR55 Agonists

The discovery of GPR55 agonists has evolved from initial findings with cannabinoid-like
compounds and endogenous lipids to the development of highly potent and selective synthetic
small molecules.

Lysophospholipids and Analogs

LPI is the primary endogenous agonist of GPR55. The structure of LPI, consisting of a glycerol
backbone, a phosphate group, an inositol headgroup, and a single acyl chain, is crucial for its
activity.

e Acyl Chain Position: 2-acyl LPIs are generally more potent than their 1-acyl counterparts.

e Acyl Chain Composition: The length and saturation of the fatty acid chain significantly impact
activity. Specifically, 2-arachidonoyl LPI (containing a 20:4 fatty acid) is considered the most
likely natural ligand for GPR55, showing higher activity compared to LPIs with other fatty acyl

groups.
Compound Structure Activity Reference
Endogenous agonist.
L-a- Potency is dependent
S Glycerol, phosphate, )
lysophosphatidylinosit ~ ~ ) on the acyl chain.
inositol, acyl chain )
ol (LPI) pPEC50=7.2ina
HEK293 assay.
Shows markedly
LPI with a 20:4 fatty higher biological
2-Arachidonoy! LPI acid at the sn-2 activity at GPR55
position compared to other LPI
species.

Synthetic Small Molecule Agonists

High-throughput screening campaigns have identified several distinct chemical scaffolds that
act as GPR55 agonists. These findings have paved the way for systematic SAR studies to
develop more potent and selective tool compounds.
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The NIH Molecular Libraries program identified ML184 (CID2440433) as a potent and selective
GPR55 agonist. This scaffold is characterized by a central piperazine or piperidine ring.

o Piperazine/Piperidine Core: This central ring is a key feature of this class of agonists.

e Substituents: The nature and position of substituents on the aromatic rings and the core
structure are critical for potency and selectivity.

GPR55 EC50 .
Compound ID Structure (M) Selectivity Reference
¥
3-[[4-(2,3-
dimethylphenyl)-
1-
) ) >120-fold vs
ML184 piperazinyl]carbo
0.263 GPR35, CB1,
(CiD2440433) nyl]-N,N-
CB2
dimethyl-4-(1-
pyrrolidinyl)benz
enesulfonamide
hGPR55: 0.239
GPR55 agonist 3 Not publicly nM, rGPR55: N
) Not specified Vendor Data
(Compound 26) disclosed 1.76 nM (B-
arrestin)
A piperidine- N
CiD1172084 0.16 Not specified PubChem

based compound

A novel series based on the 3-benzylquinolin-2(1H)-one scaffold has been developed, yielding
some of the most potent GPR55 agonists to date.

o Core Structure: The quinolin-2(1H)-one core is essential for activity.

e Benzyl Substitutions: Modifications on the benzyl ring significantly influence affinity and
potency. For instance, a 4-chloro substitution on the benzyl ring (Compound 2) enhances
potency compared to the unsubstituted analog (Compound 1).

e Quinolinone Substitutions: Small alkyl groups at the N1 position are well-tolerated.
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. EC50 (nM)

Ki (nM)
Compound R1 R2 p-ERK Reference

hGPR55

Assay

1 H H 18.2+34 142+1.2
2 H 4-Cl 49+0.6 64+1.1
3 H 3,4-diCl 58+0.7 98+13
4 CH3 H 11.2+15 193+15

The chromen-4-one scaffold has been explored to develop GPR55 modulators with tunable

efficacy, ranging from full agonists to antagonists.

» Side Chain Length: The length of the aliphatic side-chain attached to the core is a key

determinant of both potency and functional activity. For example, a cyclohexylpropoxy

residue results in a partial agonist, while a cyclohexylbutoxy residue leads to higher efficacy.

o Substituents: The nature of the substituents on the benzamido moiety can switch the

compound's activity from agonism to antagonism.

Compound R Efficacy (%) EC50 (pM) Reference
cyclohexylpropox
59 Y YIPIop 29 0.111
y
60 cyclohexylbutoxy 73 0.474
cyclohexylpentox
61 Y yP 52 0.202
y
76 heptyloxy 39 0.040
77 octyloxy 65 0.113

Key Experimental Protocols

Characterizing the activity of GPR55 agonists relies on a suite of functional cell-based assays.

Below are detailed methodologies for key experiments.
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Workflow for B-Arrestin Recruitment Assay

The PathHunter® B-arrestin recruitment assay is a common method to quantify agonist-
induced interaction between GPR55 and (-arrestin.
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Caption: Workflow for a 3-Arrestin Recruitment Assay
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Methodology:

Cell Culture: PathHunter® CHO-K1 cells stably co-expressing GPR55 tagged with a
ProLink™ (PK) peptide and [-arrestin 2 fused to an Enzyme Acceptor (EA) fragment are
cultured in appropriate medium.

Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom tissue culture
plates at a density of 5,000-10,000 cells per well and incubated overnight.

Compound Preparation: Test compounds are serially diluted, typically in DMSO, and then
further diluted in assay buffer.

Agonist Stimulation: The culture medium is removed, and cells are treated with the diluted
compounds. The plate is then incubated for 90 minutes at 37°C.

Detection: PathHunter Detection Reagent Mix is prepared according to the manufacturer's
protocol and added to each well. The plate is incubated at room temperature in the dark for
60 minutes.

Data Acquisition: Chemiluminescent signal is read using a plate reader. Data are normalized
to a vehicle control and a reference agonist to generate dose-response curves and calculate

EC50 values.

ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

This assay measures the phosphorylation of ERK, a downstream event in GPR55 signaling.
Methodology:

o Cell Culture and Stimulation: HEK293 cells expressing GPR55 are grown to confluency,
serum-starved, and then stimulated with various concentrations of the test agonist for a
defined period (e.g., 5-30 minutes) at 37°C.

e Cell Lysis: The stimulation medium is removed, and cells are lysed by adding Lysis Buffer.
The plate is agitated for 10-15 minutes at room temperature.

o Lysate Transfer: A small volume of the cell lysate (e.g., 4 yL) is transferred to a 384-well
Proxiplate.
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o Detection: A mixture of AlphaScreen Acceptor beads (conjugated to an antibody recognizing
total or non-phosphorylated ERK) and Donor beads (conjugated to an antibody specific for
phosphorylated ERK) is added to the lysate.

 Incubation: The plate is incubated for 2 hours at room temperature in the dark to allow for
bead-protein complex formation.

o Data Acquisition: The plate is read on an AlphaScreen-capable plate reader (excitation at
680 nm, emission at 520-620 nm). The signal generated is proportional to the level of ERK
phosphorylation.

[3°S]GTPYS Binding Assay
This functional assay measures the initial step of G protein activation upon agonist binding.
Methodology:

 Membrane Preparation: Membranes are prepared from cells stably expressing GPR55. Cells
are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then
resuspended and stored at -80°C.

o Assay Reaction: In a 96-well plate, cell membranes (10-20 ug of protein) are incubated in an
assay buffer (typically containing Tris-HCI, MgClz, NaCl, EGTA, and saponin) with a fixed
concentration of GDP.

o Compound Addition: Test agonists at various concentrations are added to the wells.
o Reaction Initiation: The reaction is initiated by the addition of [*>*S]GTPyS.
 Incubation: The plate is incubated at 30°C for 60-120 minutes with gentle agitation.

o Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate
using a cell harvester, washing with ice-cold buffer to remove unbound [3>S]GTPyS.

» Data Acquisition: The filter plate is dried, a scintillant is added, and the radioactivity retained
on the filters is counted using a scintillation counter. Non-specific binding is determined in the
presence of excess unlabeled GTPyS.
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Conclusion

The study of GPR55 agonists has revealed a diverse chemical landscape, from endogenous
lipids to highly potent and selective synthetic molecules. The SAR for scaffolds such as the 3-
benzylquinolin-2(1H)-ones and the NIH ML probes demonstrates that high affinity and agonist
efficacy can be achieved through systematic chemical modification. The chromen-4-one series
further highlights the possibility of fine-tuning functional activity, providing valuable tools for
dissecting GPR55 pharmacology.

The continued development of novel agonists with improved selectivity and pharmacokinetic
properties is essential for validating GPR55 as a therapeutic target. The experimental protocols
and SAR data presented in this guide offer a comprehensive resource for researchers in this
field, facilitating the discovery and characterization of the next generation of GPR55
modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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